molecular formula C24H18O2 B5417497 1,1,6-Triphenylhexa-2,5-diyne-1,4-diol

1,1,6-Triphenylhexa-2,5-diyne-1,4-diol

Cat. No.: B5417497
M. Wt: 338.4 g/mol
InChI Key: DXABUTUQUQBXDJ-UHFFFAOYSA-N
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Description

“1,1,6-triphenyl-2,5-hexadiyne-1,4-diol” is a complex organic compound. It has a molecular formula of C24H18O2 and an average mass of 338.398 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2,4-Hexadiyne-1,6-diol” involves the reaction of hexa-2,4-diyne-1,6-diol with p-toluenesulfonyl chloride in tetrahydrofuran, followed by the addition of a solution of potassium hydroxide in water .


Molecular Structure Analysis

The molecular structure of “1,1,6-triphenyl-2,5-hexadiyne-1,4-diol” is complex, with multiple phenyl groups attached to a hexadiyne core. The InChI code for a similar compound, “(2R)-1,1,2-triphenyl-1,2-ethanediol”, is 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1 .


Chemical Reactions Analysis

In a co-crystal of “1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol” and sorbic acid, competitive [2+2] photodimerization and E-Z isomerization reactions occur upon irradiation with 325 nm light .

Future Directions

The future directions for research on “1,1,6-triphenyl-2,5-hexadiyne-1,4-diol” could involve further exploration of its synthesis, chemical reactions, and potential applications. The competitive isomerization and dimerization in co-crystals of similar compounds suggest interesting avenues for future research .

Properties

IUPAC Name

1,1,6-triphenylhexa-2,5-diyne-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O2/c25-23(17-16-20-10-4-1-5-11-20)18-19-24(26,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,25-26H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXABUTUQUQBXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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